molecular formula C16H13BrO4 B14437365 Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- CAS No. 74168-06-2

Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)-

Cat. No.: B14437365
CAS No.: 74168-06-2
M. Wt: 349.17 g/mol
InChI Key: LJAZSQIMQZGOLA-UHFFFAOYSA-N
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Description

Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- is a chemical compound with the molecular formula C16H13BrO4. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(m-(p-bromobenzoyl)phenoxy) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- typically involves the reaction of bromobenzene with phenyl- and p-methoxyphenyl-succinic anhydride in the presence of anhydrous aluminum chloride. This reaction yields a mixture of p-bromobenzoyl-α- and β-phenylpropionic acid . The reaction conditions include stirring the mixture at elevated temperatures, followed by crystallization from ether to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation:

    p-Bromobenzoic acid
    .

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- is unique due to its specific bromobenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

74168-06-2

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

2-[3-(4-bromobenzoyl)phenoxy]propanoic acid

InChI

InChI=1S/C16H13BrO4/c1-10(16(19)20)21-14-4-2-3-12(9-14)15(18)11-5-7-13(17)8-6-11/h2-10H,1H3,(H,19,20)

InChI Key

LJAZSQIMQZGOLA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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